molecular formula C11H15ClFN B2825453 2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride CAS No. 1890099-43-0

2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride

Cat. No.: B2825453
CAS No.: 1890099-43-0
M. Wt: 215.7
InChI Key: DZJKFFKLZSDJPC-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methylpyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3-fluorophenyl group and a methyl group attached to the second carbon of the pyrrolidine ring. The fluorine atom at the meta position of the phenyl ring enhances electronic effects and metabolic stability, while the methyl group contributes to steric bulk and lipophilicity .

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-11(6-3-7-13-11)9-4-2-5-10(12)8-9;/h2,4-5,8,13H,3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJKFFKLZSDJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.

    Methylation: The methyl group is introduced through an alkylation reaction using a methylating agent such as methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of neurotransmitters or inhibit the function of certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl-Substituted Pyrrolidines

  • Key Difference: Fluorine position (meta vs. para) influences electronic distribution and steric accessibility .
  • 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (Similarity: 0.74, ):

    • Dual fluorination increases electronegativity and may enhance interactions with polar residues in target proteins.
    • Key Difference : Additional fluorine at the ortho position introduces steric constraints absent in the target compound .

Halogen and Substituent Variations

  • 2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride (CAS: 1909319-64-7, ): Features a benzyl group (CH₂-Ph) with ortho-fluorine instead of direct phenyl attachment.
  • 2-(4-Chloro-3-fluorobenzyl)-2-methylpyrrolidine hydrochloride ():

    • Combines chloro and fluoro substituents on the benzyl ring.
    • Key Difference : Chlorine’s larger atomic size and polarizability may enhance halogen bonding compared to fluorine .

Functional Group Modifications

  • (2R)-2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (): Incorporates a carboxylic acid group, introducing hydrogen-bonding capacity and acidity (pKa ~4-5). Key Difference: The carboxylic acid moiety drastically alters solubility and ionization state, limiting CNS activity compared to the non-acidic target compound .
  • Fluorexetamine hydrochloride (Item No. 35118, ): Arylcyclohexylamine core with a 3-fluorophenyl group. Key Difference: The cyclohexanone scaffold confers NMDA receptor antagonism, a property absent in pyrrolidine-based structures .

Structural and Physicochemical Properties

Compound Name Molecular Weight Halogen Position Substituent Type Key Feature Evidence ID
2-(3-Fluorophenyl)-2-methylpyrrolidine HCl 215.7 (calc.) Meta (3-F) Direct phenyl, methyl Balanced lipophilicity
2-(4-Fluorophenyl)pyrrolidine HCl 187.6 Para (4-F) Direct phenyl Reduced steric hindrance
2-(2,5-Difluorophenyl)pyrrolidine HCl 205.6 Ortho (2-F), para (5-F) Direct phenyl Enhanced electronegativity
2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine HCl 243.7 Ortho (2-F) Benzyl, methyl Increased flexibility
2-(4-Chloro-3-fluorobenzyl)-2-methylpyrrolidine HCl 278.1 4-Cl, 3-F Benzyl, methyl Halogen bonding potential

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